molecular formula C12H14BrN B8381362 3-bromo-N,N-diallylaniline

3-bromo-N,N-diallylaniline

Cat. No. B8381362
M. Wt: 252.15 g/mol
InChI Key: BADPJGVDSIXJKT-UHFFFAOYSA-N
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Patent
US09187499B2

Procedure details

K2CO3 (22.0 g, 159 mmol) was suspended in acetonitrile, the suspension was added with 3-bromoaniline (8.71 mL, 80.0 mmol) and allyl bromide (23.7 mL, 280 mmol), and the mixture was stirred at 80° C. for 14 hours. The reaction mixture was cooled to room temperature, then filtered through Celite, and sufficiently washed with ethyl acetate. The solvent was removed, and then the residue was purified by column chromatography (silica gel, ethyl acetate/hexane (1/40)) to obtain 3-bromo-N,N-diallylaniline (17.1 g, 67.9 mmol, yield 85%).
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step Two
Quantity
23.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].[CH2:15](Br)[CH:16]=[CH2:17].[C:19](#N)[CH3:20]>>[Br:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[N:11]([CH2:1][CH:19]=[CH2:20])[CH2:15][CH:16]=[CH2:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
8.71 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
23.7 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
sufficiently washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, ethyl acetate/hexane (1/40))

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=C(N(CC=C)CC=C)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67.9 mmol
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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